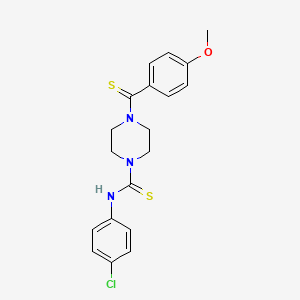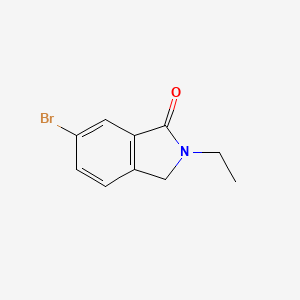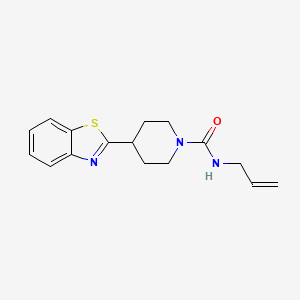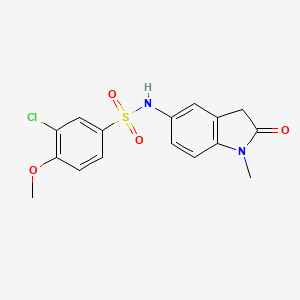
3-chloro-4-methoxy-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Indole derivatives, which would include a compound like “3-chloro-4-methoxy-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide”, have been found in many important synthetic drug molecules and have shown a wide range of biological applications . They are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Synthesis Analysis
The synthesis of indole derivatives often involves many chemical techniques and computational chemistry applications . The process usually aims at designing and developing new pharmaceutical compounds .Molecular Structure Analysis
The molecular structure of indole derivatives is often studied in terms of molecular interactions with triggered functional groups or specific physicochemical properties .Chemical Reactions Analysis
The chemical reactions involving indole derivatives can be quite complex and varied, often involving a series of steps and different types of reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of indole derivatives can vary widely depending on the specific compound. Indole itself is known to be crystalline and colorless in nature with specific odors .科学的研究の応用
Anticancer Activity
Indole derivatives, including the compound , have been studied for their potential in cancer treatment. They can interact with various cellular targets and disrupt cancer cell proliferation. The specific sulfonamide group in this compound could be investigated for its ability to inhibit carbonic anhydrases, which are enzymes involved in tumor growth and metastasis .
Antimicrobial Properties
The structural complexity of indole derivatives makes them suitable candidates for antimicrobial agents. Research has shown that modifications to the indole ring can lead to compounds with significant antibacterial and antifungal activities. This particular sulfonamide derivative could be explored for its efficacy against resistant strains of bacteria and fungi .
Anti-inflammatory and Analgesic Effects
Sulfonamide derivatives of indole have shown promise as anti-inflammatory and analgesic agents. They can modulate the inflammatory response and provide pain relief without the side effects associated with traditional nonsteroidal anti-inflammatory drugs (NSAIDs). This compound’s effects on cyclooxygenase (COX) enzymes and inflammatory cytokines could be a focus of research .
Antiviral Applications
Indole derivatives have been identified as potential antiviral agents. They can inhibit the replication of various viruses, including influenza and HIV. The compound could be modified to enhance its interaction with viral proteins, thereby increasing its antiviral potency .
Neuroprotective Effects
Indole-based compounds have neuroprotective properties and can be beneficial in treating neurodegenerative diseases. They may protect neurons from oxidative stress and apoptosis. Research into this compound’s ability to modulate neurotransmitter systems or prevent neuroinflammation could lead to new treatments for conditions like Alzheimer’s disease .
Antidiabetic Potential
Some indole derivatives have shown activity in regulating blood glucose levels and improving insulin sensitivity. The compound’s potential to act on enzymes or receptors involved in glucose metabolism could be explored to develop new antidiabetic medications .
作用機序
The mechanism of action of indole derivatives can vary widely depending on the specific compound and its intended use. Many indole derivatives have shown various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
将来の方向性
特性
IUPAC Name |
3-chloro-4-methoxy-N-(1-methyl-2-oxo-3H-indol-5-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O4S/c1-19-14-5-3-11(7-10(14)8-16(19)20)18-24(21,22)12-4-6-15(23-2)13(17)9-12/h3-7,9,18H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYZLZSNSVFOOQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC2=C1C=CC(=C2)NS(=O)(=O)C3=CC(=C(C=C3)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-4-methoxy-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

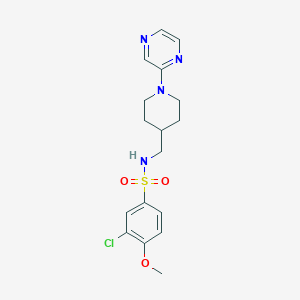
![2-(allylsulfanyl)-5-[(E)-2-phenylethenyl]-1,3,4-oxadiazole](/img/structure/B2941244.png)
![{2-[(Dimethylamino)methyl]benzyl}methylamine dihydrochloride](/img/no-structure.png)

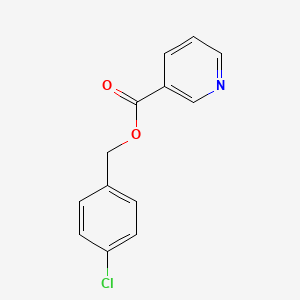
![Spiro[bicyclo [2.2.1]heptane-7,1'-cyclopropane]-2,3-dicarboxylic Acid Anhydride](/img/structure/B2941253.png)

![N-(benzo[d]thiazol-2-yl)-2-((1-(2-chlorobenzyl)-1H-indol-3-yl)thio)acetamide](/img/structure/B2941257.png)
